An In-depth Technical Guide to the Chemical Properties of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
Abstract
This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential applications of the novel compound, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. As a molecule incorporating both a substituted aniline and a thiophene carboxamide moiety, it represents a scaffold of significant interest in medicinal chemistry and materials science. Thiophene-based structures are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a proposed synthetic pathway, detailed experimental protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological significance, drawing upon established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction and Rationale
The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These activities often stem from the ability of the thiophene ring and the carboxamide linker to participate in various biological interactions. The aromaticity and planarity of the thiophene ring can enhance receptor binding, and its structure allows for functionalization to improve selectivity and potency.[4]
The subject of this guide, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, combines this key thiophene-3-carboxamide core with a 4-amino-2,6-dichloroaniline moiety. The dichloro-substitution pattern on the aniline ring is a common feature in pharmacologically active molecules, often influencing their metabolic stability and binding affinity. The additional amino group provides a potential site for further functionalization or can play a direct role in target engagement. Given the established anticancer and kinase inhibitory activities of related thiophene carboxamides, this novel compound is a compelling candidate for investigation.[3][5]
This guide provides a predictive but scientifically grounded exploration of this compound, from its rational synthesis to its potential for further development.
Proposed Synthesis
The most direct and logical synthetic route to N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is via the acylation of 4-amino-2,6-dichloroaniline with thiophene-3-carbonyl chloride. This is a standard method for amide bond formation.[6]
Synthesis of Precursors
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Thiophene-3-carbonyl chloride: This precursor can be synthesized from thiophene-3-carboxylic acid by reaction with thionyl chloride or oxalyl chloride.[4][7]
-
4-amino-2,6-dichloroaniline: This precursor is commercially available.
Proposed Synthetic Workflow
The proposed reaction involves the nucleophilic attack of the amino group of 4-amino-2,6-dichloroaniline on the carbonyl carbon of thiophene-3-carbonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct generated during the reaction.[6]
Caption: Proposed synthetic workflow for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.
Detailed Experimental Protocol
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Preparation of Thiophene-3-carbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
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Reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to yield crude thiophene-3-carbonyl chloride, which can be used in the next step without further purification.[4]
-
Amide Synthesis: Dissolve 4-amino-2,6-dichloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophene-3-carbonyl chloride (1.1 eq) in the same dry solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to afford the pure N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈Cl₂N₂OS |
| Molecular Weight | 287.17 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Poorly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 150 °C. |
Predicted Spectroscopic Data
The characterization of the target compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).- Aniline Protons: A singlet or two distinct signals for the aromatic protons on the dichlorophenyl ring.- Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-10.0 ppm).- Amine Protons (NH₂): A broad singlet in the range of δ 4.0-6.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal around 160-170 ppm.- Thiophene Carbons: Four signals in the aromatic region (δ 120-145 ppm).- Aniline Carbons: Signals for the six carbons of the dichlorophenyl ring, with those bearing chlorine atoms shifted downfield. |
| IR (Infrared) Spectroscopy | - N-H Stretching (Amide): A sharp peak around 3300-3500 cm⁻¹.- N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹.- C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.- C-Cl Stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z ≈ 286/288/290 due to the isotopic pattern of the two chlorine atoms.- [M+H]⁺: Expected at m/z ≈ 287/289/291 in ESI+. |
Potential Applications and Biological Significance
Thiophene carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2]
Caption: Potential areas of biological investigation for the target compound.
Anticancer Activity
Many thiophene carboxamides have demonstrated potent anticancer properties.[1] Some derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[4] Others have been shown to induce apoptosis in cancer cells.[4] The structural similarity of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide to known anticancer agents makes this a primary area for investigation. For instance, some thiophene carboxamide derivatives are considered biomimetics of the anticancer agent Combretastatin A-4 (CA-4).[5][8]
Anti-inflammatory and Antimicrobial Activity
The thiophene nucleus is present in various compounds with anti-inflammatory and antimicrobial activities.[1][2] Therefore, it would be prudent to screen N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide for such properties.
Conclusion
This technical guide has presented a comprehensive overview of the proposed synthesis, predicted properties, and potential applications of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this document provides a solid foundation for researchers to undertake the practical investigation of this novel molecule. The promising biological activities associated with the thiophene carboxamide scaffold suggest that this compound is a worthy candidate for further study in the fields of medicinal chemistry and drug discovery.
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